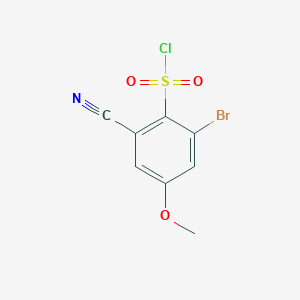![molecular formula C9H20ClNO B1484863 Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride CAS No. 2098062-28-1](/img/structure/B1484863.png)
Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide insights into the methodologies for creating analogs with potential applications in various fields, including pharmaceutical chemistry. For instance, the synthesis of 5-(α-Amino-ω-phenylalkyl)-2-methyl-1-benzoxolanes through catalytic hydrogenation and their subsequent characterization highlight the process of developing compounds with local anesthetic activity, suggesting avenues for novel anesthetic agents (Daukshas et al., 1995).
Pharmacological Potential
The study of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) as a κ-opioid receptor antagonist demonstrates the potential therapeutic applications of methylamine derivatives in treating conditions like depression and addiction. This highlights the compound's selectivity and efficacy, indicating a promising approach for developing new treatments (Grimwood et al., 2011).
Antimicrobial Activities
The application of 2-arylhydrazononitriles in the synthesis of heterocyclic substances with promising antimicrobial activities against various bacterial strains and yeast suggests the role of methylamine derivatives in developing new antimicrobial agents. This underscores the versatility of such compounds in addressing infectious diseases (Behbehani et al., 2011).
Environmental and Industrial Applications
The stability of aqueous amine solutions, including those related to methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride, in CO2 capture and sequestration processes is significant for environmental management and industrial applications. Studies on the thermal and oxidative degradation of these solutions in the presence of CO2 provide crucial information for optimizing CO2 capture technologies, contributing to efforts in reducing greenhouse gas emissions (Bougie & Iliuta, 2014).
Green Chemistry Applications
The development of green synthesis methods for primary, secondary, and tertiary amides demonstrates the role of methylamine derivatives in sustainable chemistry. Using magnetic nanoparticles as recyclable catalysts for the efficient synthesis of amides from methylarenes and amine hydrochloride salts emphasizes the importance of environmentally friendly chemical processes (Eidi & Kassaee, 2016).
Propiedades
IUPAC Name |
N,2-dimethyl-2-(oxolan-3-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,7-10-3)8-4-5-11-6-8;/h8,10H,4-7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLLJMLPDDDXRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C1CCOC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484782.png)




![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)
![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)







